molecular formula C28H24N4O4 B11576186 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B11576186
M. Wt: 480.5 g/mol
InChI Key: QOZFAUFKEYBWAA-CAPFRKAQSA-N
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Description

The compound “(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, including a cyano group, an ethoxyphenyl group, and a pyrido[1,2-a]pyrimidin-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethylphenoxy group: This step may involve nucleophilic substitution reactions.

    Formation of the cyano group: This can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the ethoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The dimethylphenoxy group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. For example, the presence of the ethoxyphenyl group may enhance its lipophilicity and improve its ability to cross biological membranes.

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C28H24N4O4/c1-4-35-22-10-8-21(9-11-22)30-26(33)20(17-29)16-24-27(36-23-14-18(2)13-19(3)15-23)31-25-7-5-6-12-32(25)28(24)34/h5-16H,4H2,1-3H3,(H,30,33)/b20-16+

InChI Key

QOZFAUFKEYBWAA-CAPFRKAQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC(=CC(=C4)C)C)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC(=CC(=C4)C)C)C#N

Origin of Product

United States

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